The compound can be commercially purchased from a few chemical suppliers, primarily as a reference standard for research purposes [, ]. This suggests that it might be used in studies involving the identification and characterization of other chemicals.
A search of scientific databases yielded no recent publications specifically focusing on the research applications of 2-Bromo-1,1,1,3,3,3-hexafluoropropane.
The presence of six fluorine atoms makes it a highly fluorinated molecule, a class of compounds with unique properties and potential applications in various fields, including materials science, medicinal chemistry, and refrigeration.
The bromo-methyl group (CH2Br) can be a useful functional group in organic synthesis, allowing for further chemical transformations to create more complex molecules.
2-Bromo-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound characterized by the presence of both bromine and fluorine atoms. Its chemical formula is C3HBrF6, and it has a molecular weight of 230.934 g/mol. This compound is of particular interest due to its unique properties, which make it valuable in various scientific and industrial applications. It is commonly used as a building block in the synthesis of more complex organofluorine compounds and has potential applications in biochemistry and pharmaceuticals .
Research into the biological activity of 2-Bromo-1,1,1,3,3,3-hexafluoropropane indicates potential applications in drug development and biochemical assays. Its fluorinated structure may enhance the pharmacological properties of compounds in which it is incorporated. Investigations are ongoing to explore its efficacy and safety in various biological contexts .
The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. This can be achieved by reacting it with bromine in the presence of a suitable catalyst under controlled conditions. Industrial production often utilizes large-scale bromination processes optimized for maximum yield and purity through continuous flow reactors and advanced separation techniques .
2-Bromo-1,1,1,3,3,3-hexafluoropropane has several noteworthy applications:
Studies on the interactions of 2-Bromo-1,1,1,3,3,3-hexafluoropropane with other chemical species are essential for understanding its reactivity and potential applications. The compound's reactivity towards nucleophiles and bases is particularly significant due to the presence of the bromine atom as a leaving group. This aspect facilitates substitution and elimination reactions that are crucial for its utility in synthetic organic chemistry .
Several compounds share structural similarities with 2-Bromo-1,1,1,3,3,3-hexafluoropropane. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
1-Bromo-1,1,2,3,3,3-hexafluoropropane | C3HBrF6 | Contains an additional fluorine atom compared to 2-bromo compound. |
2-Bromo-3,3,3-trifluoropropene | C3HBrF3 | A different structural isomer that may exhibit distinct reactivity patterns. |
3-Bromo-1,1,1-trifluoropropane | C3HBrF3 | Similar reactivity but differs in bromine position affecting its chemical behavior. |
The uniqueness of 2-Bromo-1,1,1,3,3,3-hexafluoropropane lies in its specific arrangement of bromine and fluorine atoms which influences its reactivity profile and potential applications in various fields including medicinal chemistry and materials science .